![molecular formula C15H14Cl2O3 B5065836 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)
2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
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Description
2,4-Dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure comprises methoxyphenoxy and dichlorobenzene groups, indicating its possible utility in organic synthesis and polymer chemistry.
Synthesis Analysis
The synthesis of related benzocycloheptene derivatives involves the addition of dichlorocarbene, generated by a phase-transfer reaction, to specific ethoxynaphthalene precursors. This process yields compounds from which benzocycloheptenone derivatives can be derived in preparative yield, suggesting a methodology that might be adaptable for synthesizing this compound or related compounds (Uyehara et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been analyzed through various spectroscopic and crystallographic methods. For instance, the structure of 4-(4-methoxyphenoxy)benzaldehyde, synthesized via nucleophilic addition, reveals significant dihedral angles between the benzene rings and supramolecular layer formation in crystals, which could provide insights into the structural characteristics of our compound of interest (Schäfer et al., 2015).
Chemical Reactions and Properties
Chemical properties of related compounds, such as the electrochemical reduction of methyl triclosan (a derivative of triclosan with similarities to this compound), highlight the reactivity of such molecules towards reduction at glassy carbon cathodes. This study indicates potential pathways for the environmental breakdown or synthetic modification of related compounds (Peverly et al., 2014).
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound, such as solvate structures and crystallization behavior, have been detailed in studies like the one on 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate. These findings contribute to understanding the solubility, stability, and crystalline forms that could be expected for our compound of interest (Ha, 2012).
Chemical Properties Analysis
The study on the electrochemical reduction of methyl triclosan also sheds light on the chemical properties of dichloro-methoxyphenoxy benzene derivatives. The identification of various reduction products underscores the compound's reactivity and potential for undergoing transformations under specific conditions (Peverly et al., 2014).
Mechanism of Action
The mechanism of action for similar compounds often involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
properties
IUPAC Name |
2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBDXAJSNHHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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